1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea
CAS No.: 1448705-06-3
Cat. No.: VC0546972
Molecular Formula: C18H16F2N4O
Molecular Weight: 342.35
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448705-06-3 |
|---|---|
| Molecular Formula | C18H16F2N4O |
| Molecular Weight | 342.35 |
| IUPAC Name | 1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea |
| Standard InChI | InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |
| Standard InChI Key | FRKCJYHCVRFZIW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
| Appearance | Solid powder |
Introduction
Synthesis Pathways
Pyrazole Core Formation
The synthesis begins with the formation of the pyrazole core. Typically, this involves reacting substituted hydrazines with β-keto esters under acidic or thermal conditions . For instance, 3,4-difluorophenyl hydrazine can react with ethyl trifluoroacetate to yield the pyrazolone intermediate.
Urea Linkage Formation
The next step involves introducing the urea moiety through coupling reactions using isocyanates or amines. Optimized conditions for urea synthesis include refluxing the pyrazole intermediate with fluorophenyl isocyanates in solvents like dichloromethane or acetonitrile.
Purification and Characterization
After synthesis, the compound is purified using recrystallization or chromatography techniques . Characterization methods such as NMR spectroscopy and mass spectrometry confirm its structural integrity.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine + β-keto ester | ~90% |
| Urea Coupling | Isocyanate derivatives | ~70–92% |
Pharmacological Applications
Activation of GIRK Channels
The compound acts as a selective activator of GIRK channels, particularly GIRK1-containing channels . These channels regulate cellular excitability by mediating potassium ion flow in response to G protein-coupled receptor (GPCR) activation .
Mechanism of Action
Activation of GIRK channels reduces neuronal excitability by hyperpolarizing cell membranes . This mechanism is particularly relevant in pain pathways and opioid receptor signaling.
Analgesic Effects
Studies demonstrate that this compound produces analgesic effects when administered alone or in combination with opioids such as morphine . It enhances opioid efficacy by potentiating μ-opioid receptor-mediated GIRK channel activation.
Cancer Therapy
Emerging evidence suggests that the compound may inhibit mTORC1 activity, a key regulator of cell growth and autophagy. By modulating autophagy flux under nutrient-replete conditions, it selectively targets cancer cells that rely on autophagy for survival during metabolic stress.
Structure-Activity Relationship (SAR)
Influence of Substituents
The benzyl group on the pyrazole ring enhances hydrophobic interactions with biological targets, while the methyl group contributes steric bulk that affects binding affinity . The difluorophenyl moiety introduces electron-withdrawing effects that increase potency and selectivity.
Comparison with Analogues
Analogues lacking fluorine substitutions or bearing alternative linkers exhibit reduced activity against GIRK channels and cancer cell lines . This underscores the importance of fluorine atoms in optimizing biological efficacy.
| Compound | GIRK Activation | Cancer Cell Inhibition |
|---|---|---|
| Target Compound | High | High |
| Non-fluorinated Analogue | Moderate | Low |
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